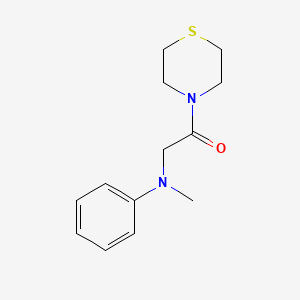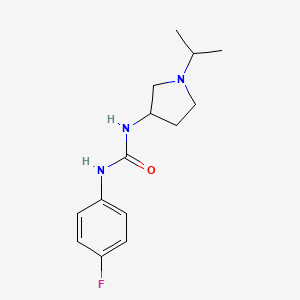
1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a white solid and is commonly referred to as "FPPP" or "Flephedrone". This compound has been the subject of scientific research due to its potential applications in medicinal chemistry.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea involves the inhibition of the reuptake of serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea are still being studied. However, it has been shown to have stimulant properties, which can lead to increased energy, alertness, and focus. Additionally, it has been found to have anxiolytic properties, which can help to reduce anxiety and stress.
实验室实验的优点和局限性
The advantages of using 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea in lab experiments include its high affinity for the serotonin transporter, making it a useful tool for studying the role of serotonin in the brain. Additionally, its stimulant properties make it useful for studying the effects of stimulants on behavior and cognition. However, the limitations of using this compound in lab experiments include its potential for abuse and the lack of long-term safety data.
未来方向
There are several future directions for research on 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea. These include:
1. Further studies on the mechanism of action of this compound, including its effects on other neurotransmitters and receptors in the brain.
2. Investigating the potential therapeutic applications of this compound in the treatment of depression, anxiety, and ADHD.
3. Developing new synthesis methods for this compound that are more efficient and cost-effective.
4. Studying the long-term safety and potential for abuse of this compound.
5. Exploring the potential use of this compound in the development of new drugs for the treatment of neurological and psychiatric disorders.
In conclusion, 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea is a chemical compound that has potential applications in medicinal chemistry. Its high affinity for the serotonin transporter and stimulant properties make it a useful tool for studying the role of neurotransmitters in the brain. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea involves the reaction of 4-fluoroaniline with 1-propan-2-ylpyrrolidine-3-carboxylic acid, followed by the addition of urea. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the product is typically high, making this synthesis method a viable option for large-scale production.
科学研究应用
1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. It has been found to have a high affinity for the serotonin transporter, making it a potential candidate for the treatment of depression and anxiety disorders. Additionally, it has been shown to have stimulant properties, which could make it useful in the treatment of attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
1-(4-fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c1-10(2)18-8-7-13(9-18)17-14(19)16-12-5-3-11(15)4-6-12/h3-6,10,13H,7-9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWDMWALBRZCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

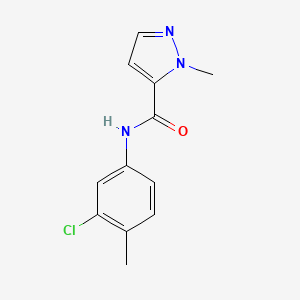
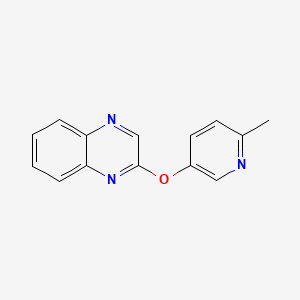
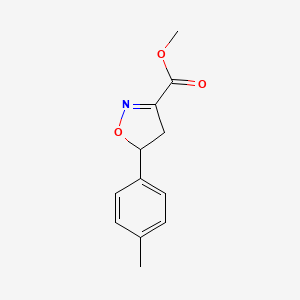

![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)
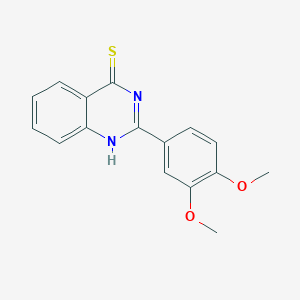
![2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B7528296.png)
![1-phenyl-3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B7528312.png)

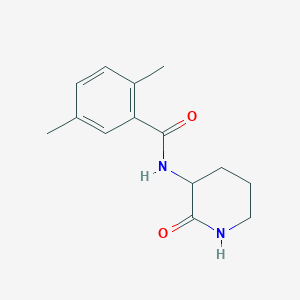

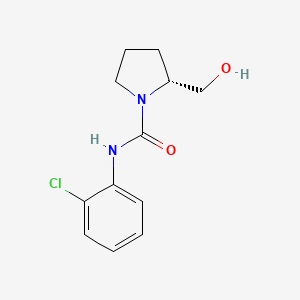
![3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528363.png)
